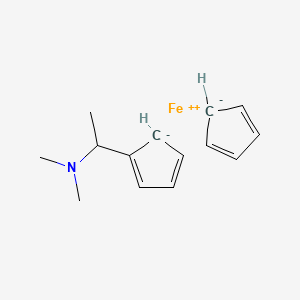
(S)-N,N-dimethyl-1-ferrocenylethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “? (2)-iron(2+) 2-[1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide cyclopentadienide” is a complex organometallic compound It features an iron(2+) ion coordinated with a cyclopentadienide ligand and a substituted cyclopentadienide ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “? (2)-iron(2+) 2-[1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide cyclopentadienide” typically involves the reaction of iron(2+) salts with cyclopentadienide ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM). The reaction may require the use of a base, such as sodium hydride, to deprotonate the cyclopentadienide ligands and facilitate coordination to the iron center.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems for precise control of reaction parameters would be essential for large-scale production.
化学反应分析
Types of Reactions
“? (2)-iron(2+) 2-[1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide cyclopentadienide” can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride.
Substitution: Ligands coordinated to the iron center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, and carbonyls can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction would regenerate the iron(2+) state. Substitution reactions would result in new iron complexes with different ligands.
科学研究应用
“? (2)-iron(2+) 2-[1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide cyclopentadienide” has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing proteins.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of new materials, such as conductive polymers and magnetic materials.
作用机制
The mechanism by which “? (2)-iron(2+) 2-[1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide cyclopentadienide” exerts its effects involves coordination chemistry and redox reactions. The iron center can undergo changes in oxidation state, facilitating various chemical transformations. The cyclopentadienide ligands play a crucial role in stabilizing the iron center and modulating its reactivity. Molecular targets and pathways involved include interactions with other metal centers, organic substrates, and biological molecules.
相似化合物的比较
Similar Compounds
Ferrocene: Another iron-containing organometallic compound with two cyclopentadienide ligands.
Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.
Nickelocene: Contains nickel and two cyclopentadienide ligands.
Uniqueness
“? (2)-iron(2+) 2-[1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide cyclopentadienide” is unique due to the presence of the dimethylaminoethyl substituent on one of the cyclopentadienide ligands. This substitution can significantly alter the electronic properties and reactivity of the compound compared to other similar compounds.
This detailed article provides a comprehensive overview of “? (2)-iron(2+) 2-[1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide cyclopentadienide,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C14H19FeN |
|---|---|
分子量 |
257.15 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/q2*-1;+2 |
InChI 键 |
UNMQCGHIBZALKM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12507954.png)
![1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole](/img/structure/B12507961.png)
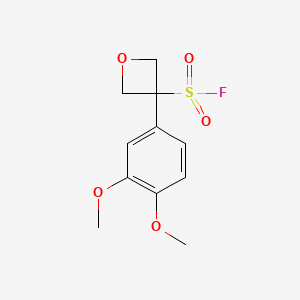
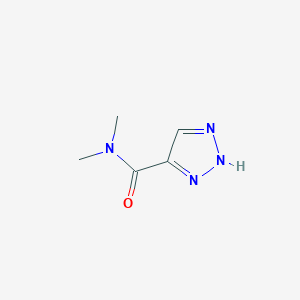
![3-amino-3-({4-carbamimidamido-1-[(1-{[1-({1-[(1-{2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl}-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamoyl]-2-methylbutyl}carbamoyl)-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl)carbamoyl]butyl}carbamoyl)propanoic acid; acetic acid](/img/structure/B12507982.png)
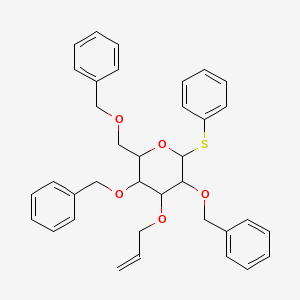
![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507997.png)
![3-(3,4-Dihydroxyphenyl)-2-[(3-{2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl}prop-2-enoyl)oxy]propanoic acid](/img/structure/B12508002.png)
![1-(2-Amino-1,2-diphenylethyl)-3-[1-(naphthalen-1-yl)ethyl]thiourea](/img/structure/B12508003.png)


![4-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B12508016.png)
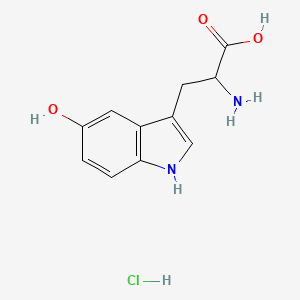
![(2S)-3-(3-chlorophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12508022.png)
